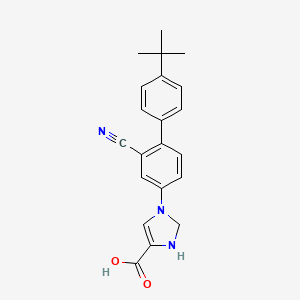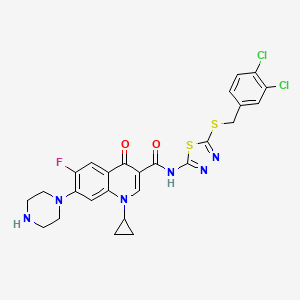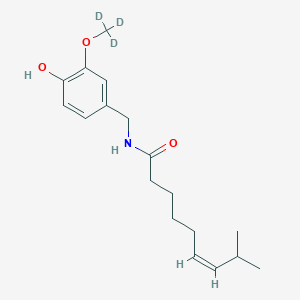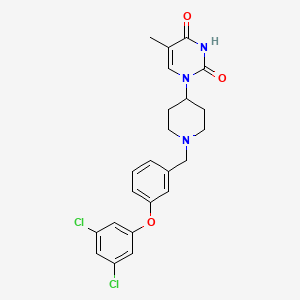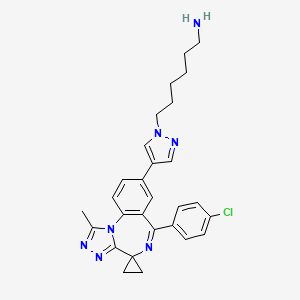
BRD4 ligand-Linker Conjugate 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD4 ligand-Linker Conjugate 1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent proteasomal degradation . This compound specifically targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain (BET) family of proteins, which plays a crucial role in regulating gene expression and is implicated in various diseases, including cancer .
準備方法
The synthesis of BRD4 ligand-Linker Conjugate 1 involves several steps. One common method includes the conjugation of a BRD4 inhibitor with a linker that can bind to an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the BRD4 inhibitor: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Linker attachment: A linker molecule is attached to the BRD4 inhibitor. This linker is designed to connect the BRD4 inhibitor to the E3 ubiquitin ligase ligand.
Conjugation with E3 ubiquitin ligase ligand: The final step involves attaching the E3 ubiquitin ligase ligand to the linker, resulting in the formation of this compound
化学反応の分析
BRD4 ligand-Linker Conjugate 1 undergoes several types of chemical reactions, including:
Substitution reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the BRD4 inhibitor.
Coupling reactions: The final conjugation step involves coupling the linker with the E3 ubiquitin ligase ligand.
Ubiquitination: Once inside the cell, the PROTAC molecule facilitates the ubiquitination of BRD4 by recruiting an E3 ubiquitin ligase.
Common reagents used in these reactions include organic solvents, coupling agents, and protecting groups to ensure the specificity and efficiency of the reactions. The major product formed from these reactions is the this compound, which can then be used to synthesize PROTACs .
科学的研究の応用
BRD4 ligand-Linker Conjugate 1 has several scientific research applications, including:
Cancer research: It is used to develop PROTACs that target BRD4 for degradation, which has shown promise in treating various cancers by inhibiting the expression of oncogenes regulated by BRD4
Epigenetics: BRD4 plays a crucial role in regulating gene expression through its interaction with acetylated histones.
Drug discovery: The compound is used in the development of new therapeutic agents that target BRD4 and other BET family proteins.
Protein degradation: It is used to study the mechanisms of targeted protein degradation and to develop new strategies for degrading disease-causing proteins.
作用機序
BRD4 ligand-Linker Conjugate 1 exerts its effects by facilitating the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which ubiquitinates BRD4, marking it for degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, leading to the downregulation of BRD4-regulated genes and inhibition of BRD4-mediated cellular processes .
類似化合物との比較
BRD4 ligand-Linker Conjugate 1 is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
OTX015: Another BRD4 inhibitor that has been advanced into clinical development.
dBET1: A PROTAC that targets BRD4 for degradation, similar to this compound.
This compound is distinguished by its specific design for use in PROTAC synthesis, making it a valuable tool for targeted protein degradation research .
特性
分子式 |
C28H30ClN7 |
|---|---|
分子量 |
500.0 g/mol |
IUPAC名 |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine |
InChI |
InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3 |
InChIキー |
NLXZLPYEKWQQAL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
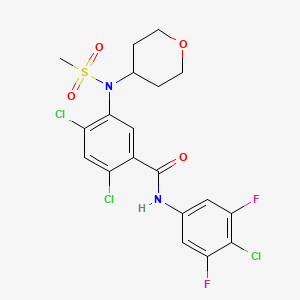
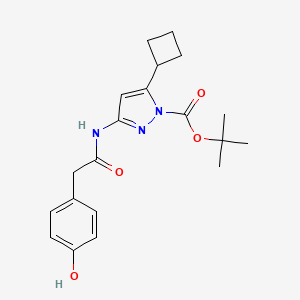
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
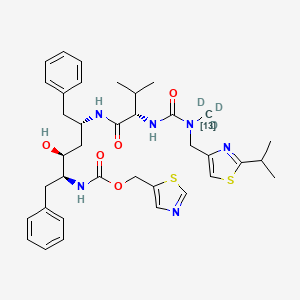
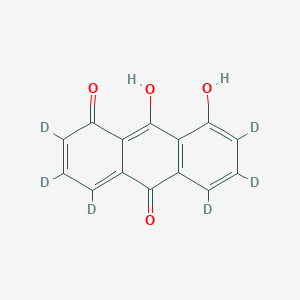
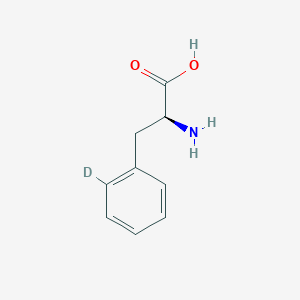
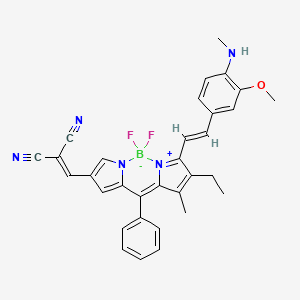
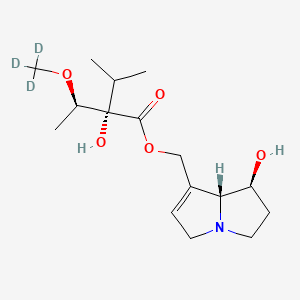
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
